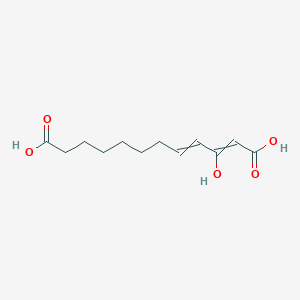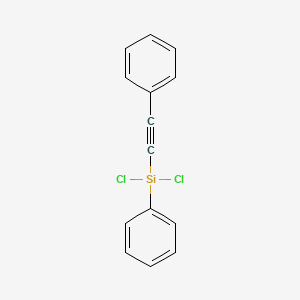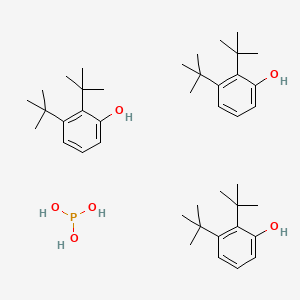
2,3-Ditert-butylphenol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Ditert-butylphenol;phosphorous acid is a compound that combines the structural features of both phenols and phosphorous acids Phenols are known for their aromatic ring bonded to a hydroxyl group, while phosphorous acids contain phosphorus in a lower oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Ditert-butylphenol;phosphorous acid typically involves the reaction of 2,3-Ditert-butylphenol with phosphorous acid under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Ditert-butylphenol;phosphorous acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phosphorous acid moiety can be reduced to form phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to highly reactive environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenols .
Aplicaciones Científicas De Investigación
2,3-Ditert-butylphenol;phosphorous acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,3-Ditert-butylphenol;phosphorous acid exerts its effects involves its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage. The phenolic group is primarily responsible for its antioxidant activity, while the phosphorous acid moiety may interact with various molecular targets and pathways involved in cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Ditert-butylphenol: Another phenolic compound with similar antioxidant properties.
Tris(2,4-di-tert-butylphenyl) phosphite: A related compound used as an antioxidant and stabilizer in various applications.
Uniqueness
Its dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .
Propiedades
Número CAS |
125559-66-2 |
|---|---|
Fórmula molecular |
C42H69O6P |
Peso molecular |
701.0 g/mol |
Nombre IUPAC |
2,3-ditert-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)10-8-7-9-11(15)12(10)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |
Clave InChI |
OFOIVYHRTUVHMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)C.CC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)C.CC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)C.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


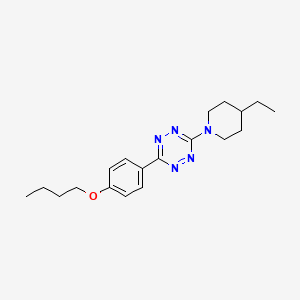
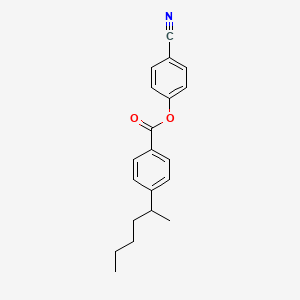
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
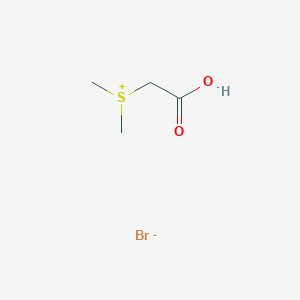
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)

![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)

